2-Isoprenylemodin

Description

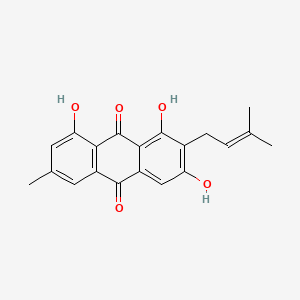

2-Isoprenylemodin is a phenolic compound identified in Viburnum grandiflorum stem extracts through HR-LC-MS analysis . Structurally, it belongs to the anthraquinone family, characterized by an emodin backbone modified with an isoprenyl group at the 2-position.

The compound was detected alongside 14 other phenolics, including chlorogenic acid, rutin, and dihydroquercetin, in methanol, ethyl acetate, and water extracts of V. grandiflorum. These extracts demonstrated significant antiradical activity in DPPH assays, suggesting a collective contribution of these compounds to antioxidant effects . However, the specific role of 2-Isoprenylemodin in this activity remains unquantified in the available evidence.

Properties

CAS No. |

82345-58-2 |

|---|---|

Molecular Formula |

C20H18O5 |

Molecular Weight |

338.4 g/mol |

IUPAC Name |

1,3,8-trihydroxy-6-methyl-2-(3-methylbut-2-enyl)anthracene-9,10-dione |

InChI |

InChI=1S/C20H18O5/c1-9(2)4-5-11-14(21)8-13-17(19(11)24)20(25)16-12(18(13)23)6-10(3)7-15(16)22/h4,6-8,21-22,24H,5H2,1-3H3 |

InChI Key |

WQTDARJAYXTHNU-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)CC=C(C)C)O |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)O)CC=C(C)C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Isoprenylemodin vs. Chlorogenic Acid

- Lipophilicity : The isoprenyl group in 2-Isoprenylemodin likely increases membrane permeability compared to the polar chlorogenic acid, which may influence tissue distribution and cellular uptake .

- Mechanism of Action: While both compounds exhibit antioxidant activity, chlorogenic acid’s efficacy is linked to hydrogen donation via its catechol moiety, whereas anthraquinones like 2-Isoprenylemodin may act through redox cycling or metal chelation .

2-Isoprenylemodin vs. Rutin

- Bioavailability : Rutin’s glycoside structure enhances water solubility but limits absorption unless hydrolyzed to quercetin. In contrast, 2-Isoprenylemodin’s prenylation could improve passive diffusion across lipid bilayers .

- Stability: Rutin is prone to degradation in alkaline conditions, whereas prenylated anthraquinones often show greater stability under physiological pH .

2-Isoprenylemodin vs. Dihydroquercetin

Research Findings and Gaps

- Antiradical Activity : The V. grandiflorum extract containing 2-Isoprenylemodin showed DPPH radical scavenging, but individual compound contributions are unclear .

Critical Knowledge Gaps:

Isolation and pure compound testing for 2-Isoprenylemodin’s IC50 values in antioxidant assays.

Comparative pharmacokinetic studies (e.g., absorption, metabolism) with structurally related phenolics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.